molecular formula C18H20N2O3 B5775380 ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate

ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate

Cat. No. B5775380
M. Wt: 312.4 g/mol
InChI Key: BTEHPZJZQVPQBJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate, also known as ENPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research.

Mechanism of Action

The mechanism of action of ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate has been found to bind to the CB1 receptor, which is involved in the regulation of various physiological processes, including appetite, pain, and mood.
Biochemical and Physiological Effects:
ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the inhibition of cancer cell growth. ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate has also been found to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate has several advantages for use in lab experiments, including its high purity and stability. However, its limited solubility in water can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate. One area of interest is the development of ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate-based drugs for the treatment of neurological disorders and cancer. Another area of research is the investigation of the potential use of ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate and its potential applications in other areas of research.
In conclusion, ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate is a chemical compound with potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate is needed to fully understand its potential as a tool for studying the endocannabinoid system and its role in various physiological processes, as well as its potential as a drug for the treatment of neurological disorders and cancer.

Synthesis Methods

Ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate can be synthesized through a multistep reaction process involving the condensation of 2-naphthoyl chloride with piperazine followed by esterification with ethyl alcohol. The resulting compound is purified through recrystallization to obtain ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate in its pure form.

Scientific Research Applications

Ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate has been found to have potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been studied for its potential use as a drug for the treatment of various neurological disorders, including Alzheimer’s disease and Parkinson’s disease. ethyl 4-(2-naphthoyl)-1-piperazinecarboxylate has also been studied for its potential as an anticancer agent.

properties

IUPAC Name

ethyl 4-(naphthalene-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-23-18(22)20-11-9-19(10-12-20)17(21)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEHPZJZQVPQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Naphthalene-2-carbonyl)-piperazine-1-carboxylic acid ethyl ester

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